molecular formula C16H22N2O3 B2867728 1-[4-(3,5-Dimethoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one CAS No. 2094881-06-6

1-[4-(3,5-Dimethoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one

Cat. No.: B2867728
CAS No.: 2094881-06-6
M. Wt: 290.363
InChI Key: VOIGZKWXASLELB-UHFFFAOYSA-N
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Description

1-[4-(3,5-Dimethoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one is a synthetic compound that belongs to the class of chalcones. Chalcones are open-chain flavonoids in which two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its potential biological activities and has been studied for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3,5-Dimethoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one typically involves the reaction between 3,5-dimethoxybenzaldehyde and a suitable diazepane derivative under aldol condensation conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an alcohol solvent like methanol or ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimization for yield and purity. This might involve the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3,5-Dimethoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce saturated alcohols.

Scientific Research Applications

1-[4-(3,5-Dimethoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(3,5-Dimethoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one involves the generation of reactive oxygen species (ROS) in target cells. This ROS generation leads to oxidative stress, which can induce apoptosis in cancer cells. The compound modulates the expression of genes involved in glutathione metabolism, leading to depletion of glutathione and increased oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(3,5-Dimethoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one is unique due to the presence of the diazepane ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[4-(3,5-dimethoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-4-16(19)18-7-5-6-17(8-9-18)13-10-14(20-2)12-15(11-13)21-3/h4,10-12H,1,5-9H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIGZKWXASLELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N2CCCN(CC2)C(=O)C=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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